molecular formula C6H12ClNO3 B2977178 Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride CAS No. 2377033-51-5

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride

Cat. No.: B2977178
CAS No.: 2377033-51-5
M. Wt: 181.62
InChI Key: LMFJJDKMCRYRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62. This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyamino group attached to an acetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

The synthesis of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amine.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride can be compared with similar compounds such as:

    Methyl 2-cyclopropyl-2-(amino)acetate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    Ethyl 2-cyclopropyl-2-(hydroxyamino)acetate: Has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

    Methyl 2-cyclopropyl-2-(hydroxyamino)propionate:

Properties

IUPAC Name

methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(8)5(7-9)4-2-3-4;/h4-5,7,9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJJDKMCRYRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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